molecular formula C13H18INO2 B13503858 Tert-butyl [2-(4-iodophenyl)ethyl]carbamate

Tert-butyl [2-(4-iodophenyl)ethyl]carbamate

Cat. No.: B13503858
M. Wt: 347.19 g/mol
InChI Key: HAFQQTYACXHVFR-UHFFFAOYSA-N
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Description

tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an iodophenyl group, and a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-iodophenyl ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its brominated or chlorinated analogs. The iodine atom can engage in specific interactions such as halogen bonding, which can enhance the compound’s binding properties and efficacy in various applications .

Properties

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl N-[2-(4-iodophenyl)ethyl]carbamate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

HAFQQTYACXHVFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)I

Origin of Product

United States

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